molecular formula C17H19NO2 B1659919 N-cyclohexyl-3-hydroxy-2-naphthamide CAS No. 6940-31-4

N-cyclohexyl-3-hydroxy-2-naphthamide

Cat. No.: B1659919
CAS No.: 6940-31-4
M. Wt: 269.34 g/mol
InChI Key: XMCXTRGQLIANRN-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-hydroxy-2-naphthamide is a synthetic organic compound known for its potential applications in various scientific fields. It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the carboxamide functional group, and a hydroxyl group on the naphthalene ring. This compound has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-hydroxy-2-naphthamide typically involves the reaction of 3-hydroxynaphthalene-2-carboxylic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-hydroxy-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of n-Cyclohexyl-3-oxonaphthalene-2-carboxamide.

    Reduction: Formation of n-Cyclohexyl-3-aminonaphthalene-2-carboxamide.

    Substitution: Formation of n-Cyclohexyl-3-alkoxynaphthalene-2-carboxamide or n-Cyclohexyl-3-acyloxynaphthalene-2-carboxamide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-hydroxy-2-naphthamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in microbial growth, leading to its antimicrobial effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • n-Phenyl-3-hydroxynaphthalene-2-carboxamide
  • n-Benzyl-3-hydroxynaphthalene-2-carboxamide
  • n-Methyl-3-hydroxynaphthalene-2-carboxamide

Uniqueness

N-cyclohexyl-3-hydroxy-2-naphthamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to its phenyl, benzyl, and methyl analogs.

Properties

CAS No.

6940-31-4

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-cyclohexyl-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C17H19NO2/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14/h4-7,10-11,14,19H,1-3,8-9H2,(H,18,20)

InChI Key

XMCXTRGQLIANRN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2O

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2O

Origin of Product

United States

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